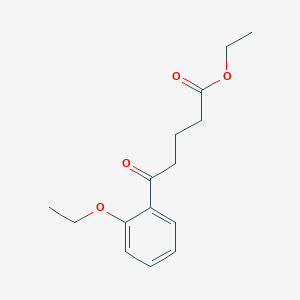

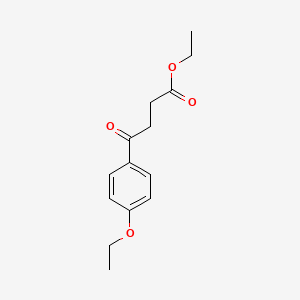

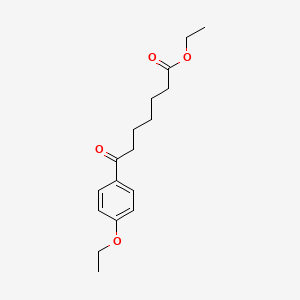

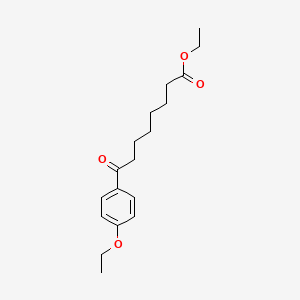

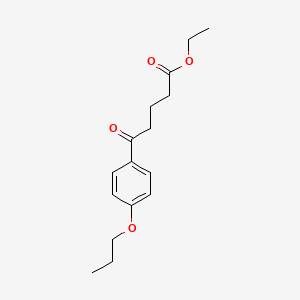

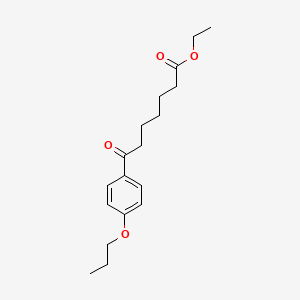

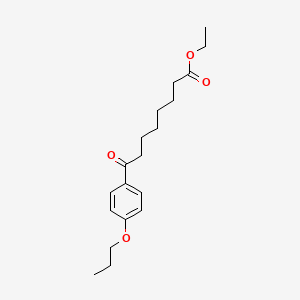

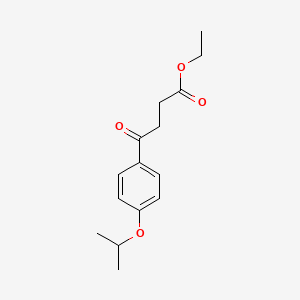

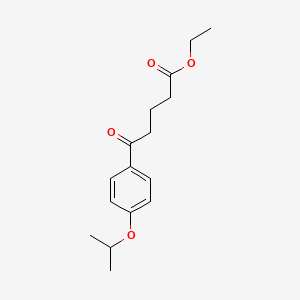

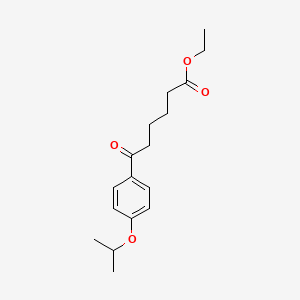

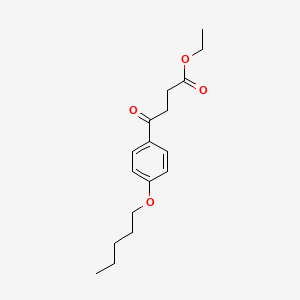

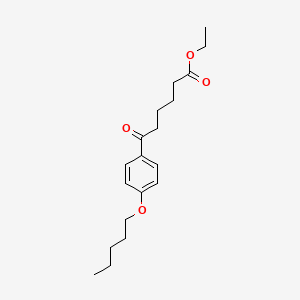

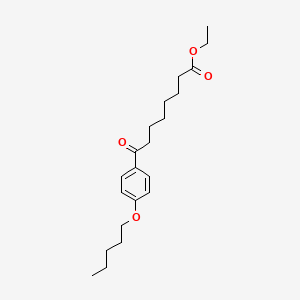

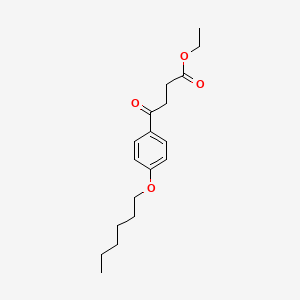

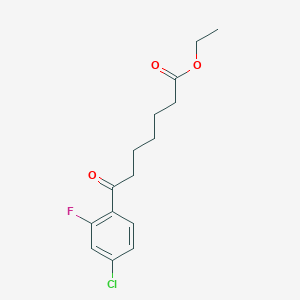

Ethyl 7-(4-chloro-2-fluorophenyl)-7-oxoheptanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “Ethyl 7-(4-chloro-2-fluorophenyl)-7-oxoheptanoate” is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids .

Chemical Reactions Analysis

The chemical reactions involving “Ethyl 7-(4-chloro-2-fluorophenyl)-7-oxoheptanoate” would depend on its specific structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through experimental measurements. These properties include density, boiling point, vapor pressure, and others .Aplicaciones Científicas De Investigación

Antimycobacterial Activity

Ethyl 7-(4-chloro-2-fluorophenyl)-7-oxoheptanoate has been studied for its potential in treating tuberculosis. Benzofuran derivatives, which share a similar structure, have shown effectiveness against Mycobacterium tuberculosis strains . The compound’s ability to inhibit polyketide synthase, an enzyme crucial for the mycobacterial cell wall synthesis, makes it a candidate for antimycobacterial drug development.

Antitumor Applications

The benzofuran moiety, present in the compound’s structure, is known for its antitumor properties. Research indicates that such compounds can act as kinase inhibitors, interfering with cell signaling pathways that are often dysregulated in cancer cells . This suggests that Ethyl 7-(4-chloro-2-fluorophenyl)-7-oxoheptanoate could be explored for its potential use in cancer therapy.

Antioxidant Properties

Compounds containing benzofuran rings have been reported to exhibit antioxidant activities . The presence of the fluorophenyl group may enhance these properties, suggesting that Ethyl 7-(4-chloro-2-fluorophenyl)-7-oxoheptanoate could serve as a protective agent against oxidative stress in biological systems.

Agricultural Chemical Research

The structural similarity of Ethyl 7-(4-chloro-2-fluorophenyl)-7-oxoheptanoate to certain furan-based compounds implies potential applications in agriculture. These could include the development of new pesticides or herbicides, where the compound’s specific interactions with biological targets could be utilized to control pests and weeds .

Fluorescence Sensing

Benzofuran derivatives are known to be used in fluorescence sensing applications due to their ability to emit light upon excitation . Ethyl 7-(4-chloro-2-fluorophenyl)-7-oxoheptanoate could be modified to develop new fluorescent probes for biological imaging or environmental monitoring.

Antiparasitic Activity

The compound’s structural features suggest potential antiparasitic activity. Benzofuran compounds have been reported to have effects against various parasites, which could be harnessed in the development of treatments for parasitic infections .

Kinase Inhibitor Research

Kinase inhibitors are a class of drugs that block certain enzymes (kinases) involved in the growth of cancer cells. Given the benzofuran component’s known activity as a kinase inhibitor, Ethyl 7-(4-chloro-2-fluorophenyl)-7-oxoheptanoate could be a candidate for the development of new anticancer drugs .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 7-(4-chloro-2-fluorophenyl)-7-oxoheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClFO3/c1-2-20-15(19)7-5-3-4-6-14(18)12-9-8-11(16)10-13(12)17/h8-10H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYMJFCBOVEBQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=C(C=C(C=C1)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-(4-chloro-2-fluorophenyl)-7-oxoheptanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.